molecular formula C2H2N2S B3370613 Cyanomethanethioamide CAS No. 471-24-9

Cyanomethanethioamide

Cat. No.: B3370613
CAS No.: 471-24-9
M. Wt: 86.12 g/mol
InChI Key: TYTIZKNBXNGILL-UHFFFAOYSA-N
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Description

Cyanomethanethioamide is an organic compound characterized by the presence of a cyano group (-CN) and a thioamide group (-CSNH2). This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is commonly used as a building block in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanomethanethioamide can be synthesized through several methods. One common approach involves the reaction of cyanoacetamide with sulfur sources under specific conditions. For example, the reaction of cyanoacetamide with Lawesson’s reagent or phosphorus pentasulfide (P2S5) can yield this compound . Another method involves the direct introduction of sulfur into organic molecules to form carbon-sulfur double bonds .

Industrial Production Methods: Industrial production of this compound typically involves the use of efficient and scalable methods. The use of sulfuration agents, such as Lawesson’s reagent, is favored due to its practicality and high yield . The reaction conditions are optimized to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyanomethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of cyanomethanethioamide involves its interaction with specific molecular targets. The thioamide group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The cyano group can participate in nucleophilic and electrophilic reactions, affecting various biochemical pathways . These interactions contribute to the compound’s biological and chemical activity.

Comparison with Similar Compounds

Properties

IUPAC Name

carbamothioyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S/c3-1-2(4)5/h(H2,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTIZKNBXNGILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463612
Record name CARBONOCYANIDOTHIOIC AMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-24-9
Record name CARBONOCYANIDOTHIOIC AMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanomethanethioamide
Reactant of Route 2
Cyanomethanethioamide
Reactant of Route 3
Cyanomethanethioamide
Reactant of Route 4
Cyanomethanethioamide

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